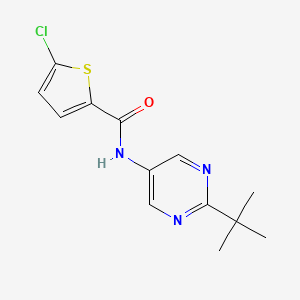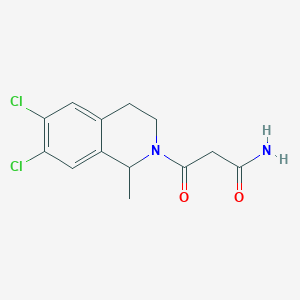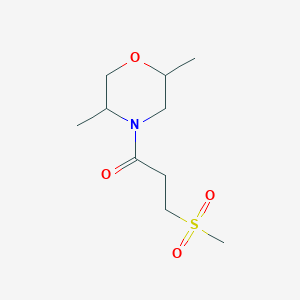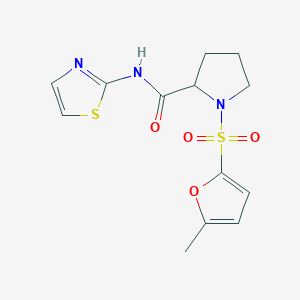![molecular formula C16H29N3O3 B6963160 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea](/img/structure/B6963160.png)
1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyoxan ring, a piperidinyl group, and a urea moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxyoxan Ring: The hydroxyoxan ring can be synthesized through the reaction of a suitable diol with an epoxide under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the hydroxyoxan ring can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamate
- 1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]thiourea
Uniqueness
1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-13(2)11-19-7-3-14(4-8-19)18-15(20)17-12-16(21)5-9-22-10-6-16/h14,21H,1,3-12H2,2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKZQBUIDMSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCC(CC1)NC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea](/img/structure/B6963096.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B6963099.png)
![4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B6963107.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6963119.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6963124.png)

![(2,6-Difluoro-3-hydroxyphenyl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6963149.png)
![1-[(4-Ethoxy-3-fluorophenyl)methyl]-3-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B6963159.png)
![N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-thieno[3,2-b]pyridin-6-ylethanamine](/img/structure/B6963163.png)
![N,5-dimethyl-N-[(2-morpholin-4-ylphenyl)methyl]furan-2-sulfonamide](/img/structure/B6963166.png)

![4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6963191.png)
